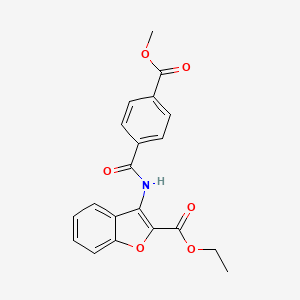

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(4-methoxycarbonylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-3-26-20(24)17-16(14-6-4-5-7-15(14)27-17)21-18(22)12-8-10-13(11-9-12)19(23)25-2/h4-11H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYKOIQKXIGKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Functional Group Influence

Molecular Properties

- The target compound’s higher molar mass (~367 g/mol) compared to simpler esters (e.g., ethyl benzofuran-2-carboxylate, 190 g/mol) suggests reduced bioavailability but enhanced target specificity due to the bulky benzamido group .

- Metsulfuron methyl ester’s triazine-sulfonylurea structure exemplifies agrochemical design, diverging from the pharmacological focus of benzofuran derivatives .

Stability and Reactivity

- Ethyl benzofuran-2-carboxylate undergoes hydrolysis in DMF/water, forming isomers (combined yield: ~9%) .

Research Findings and Implications

- Pharmacological Screening : Compounds with para-substituted benzamido groups (e.g., methoxycarbonyl) show improved cellular uptake due to increased lipophilicity, a trait observed in antitumor agents .

- Synthetic Modifications : Introducing piperidine or sulfonamide moieties (Evidences 4–5) diversifies reactivity and target engagement, guiding structure-activity relationship (SAR) studies for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.